molecular formula C6H14IN3O B1430398 N-(oxan-4-yl)guanidine hydroiodide CAS No. 1444183-64-5

N-(oxan-4-yl)guanidine hydroiodide

Cat. No.: B1430398
CAS No.: 1444183-64-5
M. Wt: 271.1 g/mol
InChI Key: ZIRLEJLMIHVFGM-UHFFFAOYSA-N
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Description

“N-(oxan-4-yl)guanidine hydroiodide” is a chemical compound . It is a type of guanidine, a class of organic compounds with the functional group (NH2)2C=NR .


Synthesis Analysis

The synthesis of guanidines, including “this compound”, can be achieved through a one-pot approach. This involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines in yields up to 81% .

Scientific Research Applications

DNA-Protein Cross-Links and Cellular Damage

N-(oxan-4-yl)guanidine hydroiodide, also known as oxanine, is involved in the formation of DNA-protein cross-links (DPCs) with DNA-binding proteins, a process implicated in inflammatory diseases and cancers. The thiol group of amino acid side chains reacts with oxanine, forming thioester and amide adducts, which are potential forms of cellular DPCs. This interaction and the resulting structures are crucial for understanding the biological consequences and detection of these cross-links in vivo (Chen, Hsieh, Shen, & Chang, 2007).

Oxanine DNA Glycosylase Activities

Oxanine is a deaminated base lesion derived from guanine. It exhibits mutagenicity and has specific DNA glycosylase activities in mammalian systems. Human alkyladenine glycosylase (AAG) shows oxanine DNA glycosylase (ODG) activity, crucial for repairing DNA damage induced by oxanine. This repair mechanism highlights the significance of AAG in excising oxanine from DNA, thereby contributing to the cellular defense against genetic mutations (Hitchcock, Dong, Connor, Meira, Samson, Wyatt, & Cao, 2004).

Synthesis and Chemical Interactions

This compound participates in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, the compound is involved in the synthesis of cyclic guanidines, highlighting its role in the creation of complex organic molecules (Aoyagi & Endo, 2017). Moreover, it partakes in oxidation reactions with 2-amino-4,6-diarylpyrimidines, offering insights into its reactivity and potential applications in synthetic chemistry (Meenakshisundaram, Gopalakrishnan, Nagarajan, & Sarathi, 2007).

Repair Mechanisms and Cellular Damage

Oxanine is involved in forming potentially cytotoxic and mutagenic lesions in DNA through its interaction with nitrogen oxides. DNA N-glycosylases from Escherichia coli exhibit repair capacities for oxanine, highlighting the cellular mechanisms to mitigate the damage induced by this compound. The repair activities of enzymes like AlkA and Endo VIII for oxanine underscore the biological importance of understanding and potentially manipulating these mechanisms (Terato, Masaoka, Asagoshi, Honsho, Ohyama, Suzuki, Yamada, Makino, Yamamoto, & Ide, 2002).

Safety and Hazards

The safety data sheet for guanidine hydrochloride, a related compound, indicates that it may be harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life . It is recommended to avoid breathing dust, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

Future Directions

Guanidines, including “N-(oxan-4-yl)guanidine hydroiodide”, have found application in a diversity of biological activities. They are considered a versatile functional group in chemistry . The future directions in the field of guanidines include the development of new synthetic methods and the exploration of their practical applications as organocatalysts .

Properties

IUPAC Name

2-(oxan-4-yl)guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.HI/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRLEJLMIHVFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N=C(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(oxan-4-yl)guanidine hydroiodide
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Reactant of Route 6
N-(oxan-4-yl)guanidine hydroiodide

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